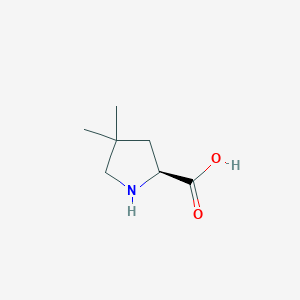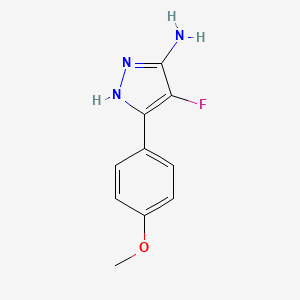![molecular formula C13H11FN2O4 B1394302 [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1239731-56-6](/img/structure/B1394302.png)
[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
説明
“[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid”, also known as FMOP, is a pyridazine derivative. It has a molecular weight of 278.24 . The IUPAC name for this compound is “2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid” and its InChI code is "1S/C13H11FN2O4/c1-20-11-6-8(14)2-3-9(11)10-4-5-12(17)16(15-10)7-13(18)19/h2-6H,7H2,1H3,(H,18,19)" .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and InChI code. It contains a pyridazine ring which is a six-membered ring with two nitrogen atoms. It also has a fluoro and a methoxy group attached to a phenyl ring, and an acetic acid group attached to the pyridazine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.24 . The storage temperature is 28°C .科学的研究の応用
Inhibitor in Alzheimer's Disease Treatment
[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives, related to the queried compound, have been synthesized and evaluated as inhibitors for acetylcholinesterase (EeAChE) and butyrylcholinesterase (BuChE) enzymes. These enzymes are significant in the context of Alzheimer's disease treatment. The study found that certain derivatives, like [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate, showed potent inhibitory action, suggesting their potential as lead candidates for Alzheimer's disease treatment (Dundar et al., 2019).
Fluorescence in Biomedical Analysis
6-Methoxy-4-quinolone (6-MOQ), an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrates characteristics valuable in biomedical analysis. This novel fluorophore exhibits strong fluorescence in a wide pH range, stability against light and heat, and potential as a fluorescent labeling reagent in the determination of carboxylic acids (Hirano et al., 2004).
Anticonvulsant and Neurotoxicity Evaluation
Pyrimidine-5-carbonitrile derivatives, which are structurally related to the queried compound, have been synthesized and evaluated for their anticonvulsant and neurotoxicity effects. Some derivatives demonstrated significant activity in preventing seizure spread at low doses, indicating potential for the treatment of convulsive disorders (Shaquiquzzaman et al., 2012).
Antioxidant and Anticancer Activity
Derivatives of 3(2H)-one pyridazinone, structurally similar to the compound , have been synthesized and shown to possess potential antioxidant activity. These compounds were also evaluated for anticancer activity through molecular docking studies, highlighting their utility in therapeutic research (Mehvish & Kumar, 2022).
Safety And Hazards
特性
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4/c1-20-11-6-8(14)2-3-9(11)10-4-5-12(17)16(15-10)7-13(18)19/h2-6H,7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQSHHAJJIBNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-6-(4-methoxy-phenyl)-2H-pyridazin-3-one](/img/structure/B1394219.png)
![1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1394220.png)
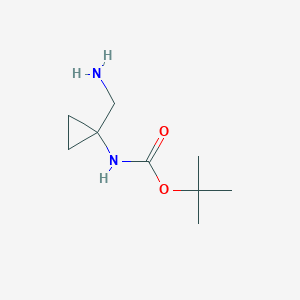
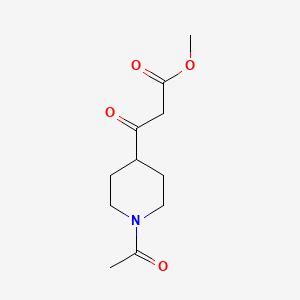
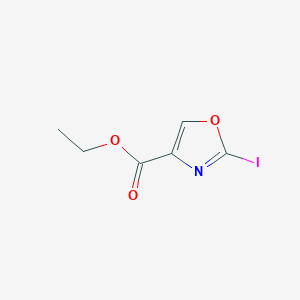
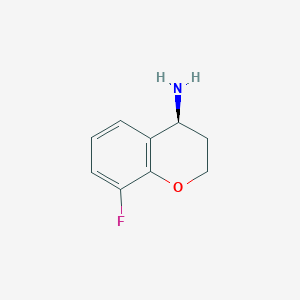
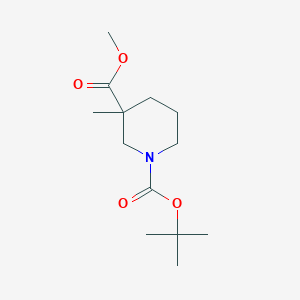
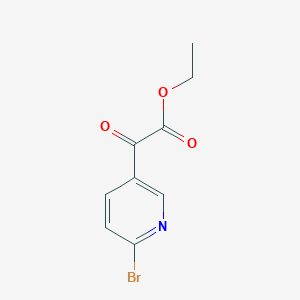
![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394232.png)
![Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394236.png)
